molecular formula C17H17FN2 B2923404 N-(2-fluorobenzyl)-2-(1H-indol-3-yl)ethanamine CAS No. 1048328-18-2

N-(2-fluorobenzyl)-2-(1H-indol-3-yl)ethanamine

Cat. No. B2923404
CAS RN: 1048328-18-2
M. Wt: 268.335
InChI Key: FFGOXYDHQFDUBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-fluorobenzyl)-2-(1H-indol-3-yl)ethanamine, also known as FDU-PB-22, is a synthetic cannabinoid that has been developed for use in scientific research. It is a derivative of the more commonly known compound JWH-018 and is structurally similar to other synthetic cannabinoids such as AM-2201 and UR-144. FDU-PB-22 has been found to be a potent agonist of the CB1 and CB2 receptors, making it a useful tool for studying the effects of cannabinoids on the body.

Scientific Research Applications

Metabolism and Elimination

N-(2-fluorobenzyl)-2-(1H-indol-3-yl)ethanamine, a potent agonist of the 5-hydroxytryptamine receptor, has been investigated for its metabolic and elimination properties in human hepatocytes. This research aimed at facilitating the screening of its abuse by analyzing its extensive metabolism into 33 metabolites via hydroxylation, O-demethylation, and other pathways, catalyzed by various cytochrome P450 (CYP) and UDP-glucuronosyltransferase (UGT) enzymes (Kim et al., 2019).

Synthesis Techniques

Research into fluoroamines via chiral cyclic sulfamidates has led to the development of methods for synthesizing N-benzyl fluoroamines, showcasing the potential for creating novel compounds with significant chemical interest (Posakony & Tewson, 2002).

Antibacterial Activity

1‐(1H‐Indol‐3‐yl)ethanamine derivatives have shown promise as potent inhibitors of the Staphylococcus aureus NorA efflux pump, highlighting their potential in restoring the antibacterial activity of ciprofloxacin against resistant strains. This research also discovered a new antibacterial compound, indicating the therapeutic potential of such derivatives (Héquet et al., 2014).

Optical Detection and Mercury Sensing

A novel macromolecule based on 2-[3-(2-aminoethylthio)propylthio]ethanamine has been prepared for the selective optical detection of Hg2+, demonstrating the utility of such compounds in environmental monitoring and analytical chemistry (Wanichacheva et al., 2009).

Antimicrobial and Antifungal Activities

The synthesis and characterization of various fluoroalkyl substituted indoles have led to findings of antimicrobial and antifungal activities, suggesting their potential application in medicinal chemistry and as leads for developing new therapeutics (Pejchal et al., 2015).

Cholinesterase and Monoamine Oxidase Dual Inhibition

Research into N-methyl-N-((1-methyl-5-(3-(1-(2-methylbenzyl)piperidin-4-yl)propoxy)-1H-indol-2-yl)methyl)prop-2-yn-1-amine has uncovered its potential as a dual inhibitor of cholinesterase and monoamine oxidase, pointing towards its therapeutic utility in treating neurodegenerative diseases such as Alzheimer's (Bautista-Aguilera et al., 2014).

properties

IUPAC Name

N-[(2-fluorophenyl)methyl]-2-(1H-indol-3-yl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN2/c18-16-7-3-1-5-14(16)11-19-10-9-13-12-20-17-8-4-2-6-15(13)17/h1-8,12,19-20H,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFGOXYDHQFDUBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNCCC2=CNC3=CC=CC=C32)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-fluorobenzyl)-2-(1H-indol-3-yl)ethanamine

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